2-[(3-Methylbenzyl)thio]ethanol 2-[(3-Methylbenzyl)thio]ethanol
Brand Name: Vulcanchem
CAS No.: 959241-67-9
VCID: VC3343506
InChI: InChI=1S/C10H14OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,11H,5-6,8H2,1H3
SMILES: CC1=CC(=CC=C1)CSCCO
Molecular Formula: C10H14OS
Molecular Weight: 182.28 g/mol

2-[(3-Methylbenzyl)thio]ethanol

CAS No.: 959241-67-9

Cat. No.: VC3343506

Molecular Formula: C10H14OS

Molecular Weight: 182.28 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Methylbenzyl)thio]ethanol - 959241-67-9

Specification

CAS No. 959241-67-9
Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
IUPAC Name 2-[(3-methylphenyl)methylsulfanyl]ethanol
Standard InChI InChI=1S/C10H14OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-4,7,11H,5-6,8H2,1H3
Standard InChI Key YQWYSHSYARCPBS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CSCCO
Canonical SMILES CC1=CC(=CC=C1)CSCCO

Introduction

Molecular Structure and Properties

2-[(3-Methylbenzyl)thio]ethanol has the molecular formula C10H14OS, featuring a 3-methylbenzyl group (m-tolyl methyl) connected to a sulfur atom that forms a thioether bridge to an ethanol group. The structure can be represented as follows:

  • Central element: Thioether linkage (-S-)

  • Left side: 3-Methylbenzyl group (a benzene ring with a methyl group at position 3)

  • Right side: Ethanol moiety (-CH2CH2OH)

This compound shares structural similarities with other benzylthio derivatives such as 2-[(3-Fluorobenzyl)thio]ethanol, with the key difference being the substituent on the benzene ring (methyl instead of fluorine). The presence of the methyl group, compared to other substituents like fluorine or bromine, affects the compound's electronic properties, lipophilicity, and reactivity patterns.

Physical Properties

Based on structural analysis and comparison with similar compounds, 2-[(3-Methylbenzyl)thio]ethanol likely exists as a colorless to pale yellow liquid or low-melting solid at room temperature. The molecule contains both hydrophobic (methylbenzyl) and hydrophilic (hydroxyl) groups, giving it moderate solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide.

Chemical Reactions and Properties

The reactivity of 2-[(3-Methylbenzyl)thio]ethanol is primarily determined by its functional groups: the hydroxyl group, the thioether linkage, and the aromatic ring with its methyl substituent.

Reactions of the Hydroxyl Group

The primary alcohol group in 2-[(3-Methylbenzyl)thio]ethanol can participate in various reactions:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

  • Etherification: Formation of ethers through reaction with alkyl halides in the presence of a base.

Reactions Involving the Thioether

The sulfur atom in the thioether linkage can undergo:

  • Oxidation: Formation of sulfoxides or sulfones depending on the oxidizing agent and conditions.

  • Alkylation: Further alkylation of the sulfur atom to form sulfonium salts.

Reactions of the Aromatic Ring

The aromatic ring with its methyl substituent can participate in:

  • Electrophilic Aromatic Substitution: The methyl group acts as an electron-donating group, activating the ring toward electrophilic attack, particularly at the ortho and para positions relative to the methyl group.

  • Side Chain Reactions: The benzylic position is susceptible to radical-mediated halogenation and other transformations.

Acid-Base Properties

The hydroxyl group in 2-[(3-Methylbenzyl)thio]ethanol is weakly acidic. Based on similar alcohols, its pKa value is estimated to be between 15-16, which means it can be deprotonated by strong bases but remains protonated under physiological conditions .

The following table summarizes the estimated acid-base properties of 2-[(3-Methylbenzyl)thio]ethanol compared to similar compounds:

CompoundFunctional GroupEstimated pKaAcidic/Basic Character
2-[(3-Methylbenzyl)thio]ethanol-OH15-16Weakly acidic
2-Mercaptoethanol-SH9.5-10.5Moderately acidic
Ethanol-OH16-17Very weakly acidic

Comparison with Structurally Related Compounds

Structural Analogs

2-[(3-Methylbenzyl)thio]ethanol belongs to a family of compounds with the general structure R-S-CH₂CH₂OH, where R represents various substituents. The following table compares key properties of 2-[(3-Methylbenzyl)thio]ethanol with its structural analogs:

CompoundMolecular FormulaDistinguishing FeaturePotential Impact on Properties
2-[(3-Methylbenzyl)thio]ethanolC₁₀H₁₄OSMethyl group at position 3Increased lipophilicity, electron donation to ring
2-[(3-Fluorobenzyl)thio]ethanolC₉H₁₁FOSFluorine at position 3Enhanced stability, altered reactivity, increased polarity
2-(3-bromo-4-Methylphenylthio)ethanolC₉H₁₁BrOSBromo at position 3, methyl at position 4Increased molecular weight, potential for cross-coupling reactions
2-(Benzylthio)ethanolC₉H₁₂OSUnsubstituted benzyl groupBaseline reference for comparison

Electronic Effects

The methyl group in 2-[(3-Methylbenzyl)thio]ethanol impacts the electron density of the aromatic ring differently than other substituents:

  • The methyl group is electron-donating through inductive and hyperconjugative effects, activating the aromatic ring toward electrophilic attack.

  • In contrast, fluorine (as in 2-[(3-Fluorobenzyl)thio]ethanol) is electron-withdrawing inductively but can donate electrons through resonance.

  • Bromine (as in 2-(3-bromo-4-Methylphenylthio)ethanol) is both inductively and resonance electron-withdrawing, resulting in distinct reactivity patterns .

These electronic differences affect various properties including acidity/basicity, nucleophilicity of the sulfur atom, and reactivity toward oxidizing agents.

Future Research Directions

Several potential research avenues for 2-[(3-Methylbenzyl)thio]ethanol warrant investigation:

  • Comprehensive physical property characterization, including melting/boiling points, solubility profiles, and partition coefficients.

  • Evaluation of potential biological activities, particularly given that related benzylthio compounds have shown antibacterial properties .

  • Exploration of its utility as a synthetic intermediate for more complex molecules, especially in pharmaceutical chemistry.

  • Investigation of its coordination chemistry with various metal ions, which could lead to applications in catalysis or materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator